5-(Tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene
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Overview
Description
5-(Tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene is an organosulfur compound characterized by the presence of a tert-butylsulfanylmethyl group attached to a trifluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene typically involves the reaction of 1,2,3-trifluorobenzene with tert-butylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the trifluorobenzene ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance reaction efficiency and scalability . Additionally, the employment of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Trifluorobenzene derivatives
Substitution: Nitrotrifluorobenzene, halotrifluorobenzene
Scientific Research Applications
5-(Tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets through its sulfur and fluorine atoms, which can form strong bonds with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use as a chiral auxiliary in asymmetric synthesis.
Sulfonimidates: Sulfur-containing compounds with applications in polymer synthesis and drug development.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds.
Uniqueness
5-(Tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene is unique due to the combination of its tert-butylsulfanylmethyl group and trifluorobenzene ring, which imparts distinct chemical properties. The presence of both sulfur and fluorine atoms enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-(tert-butylsulfanylmethyl)-1,2,3-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3S/c1-11(2,3)15-6-7-4-8(12)10(14)9(13)5-7/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVNMHKGJYVPOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC(=C(C(=C1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCC1=CC(=C(C(=C1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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